Fmoc-l-tyr(3-tbu)-oh

Motilin Receptor Peptidomimetics Gastrointestinal Motility

Fmoc-L-Tyr(3-tBu)-OH is a differentiated non-canonical amino acid for SPPS, bearing a tert-butyl group directly at the 3-position of the phenolic ring—not the common O-tert-butyl ether (CAS 71989-38-3). This C-substitution introduces steric bulk and modulated lipophilicity (XLogP 5.224), directly enabling enhanced receptor binding in peptidomimetic drug design as demonstrated in motilin receptor antagonist leads (pA2 > 7). Its distinct specific rotation (−13 ± 2°) provides a clear QC fingerprint. For SAR campaigns requiring a sterically hindered, lipophilic tyrosine analog that cannot be achieved with standard Fmoc-Tyr(tBu)-OH, this building block is the essential procurement choice.

Molecular Formula C28H29NO5
Molecular Weight 459.542
CAS No. 220808-32-2
Cat. No. B2806218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-l-tyr(3-tbu)-oh
CAS220808-32-2
Molecular FormulaC28H29NO5
Molecular Weight459.542
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1
InChIKeyUWKXHUJAUIQIGY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Tyr(3-tBu)-OH: A 3-tert-Butyl Tyrosine Building Block for Precision Peptide Synthesis


Fmoc-L-Tyr(3-tBu)-OH (CAS 220808-32-2), also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-t-butyl-L-tyrosine, is a specialized non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS). This compound incorporates an Fmoc protecting group at the α-amino position and a tert-butyl (tBu) group at the 3-position of the phenolic ring, distinct from the more common O-tert-butyl tyrosine derivative Fmoc-Tyr(tBu)-OH (CAS 71989-38-3) . The 3-tert-butyl substitution introduces steric bulk and altered lipophilicity to the tyrosine residue, enabling unique applications in peptidomimetic drug design and the synthesis of bioactive peptides with enhanced receptor interactions [1].

Why Fmoc-L-Tyr(3-tBu)-OH Cannot Be Simply Replaced by Fmoc-Tyr(tBu)-OH in Critical Applications


The substitution of a 3-tert-butyl group for the more common O-tert-butyl ether in tyrosine derivatives results in fundamentally different molecular properties, including altered lipophilicity, stereoelectronic effects, and receptor-binding pharmacophores. Fmoc-Tyr(tBu)-OH is designed solely to prevent side-chain acylation during SPPS, whereas Fmoc-L-Tyr(3-tBu)-OH serves as a functional building block for introducing a sterically hindered, lipophilic tyrosine analog directly into the peptide backbone [1]. Studies on motilin receptor antagonists have demonstrated that the 3-tert-butyl tyrosine moiety is directly responsible for enhanced binding affinity, a property not achievable with standard O-tert-butyl tyrosine derivatives [2]. Consequently, for applications requiring specific receptor interactions or peptidomimetic properties, substituting Fmoc-L-Tyr(3-tBu)-OH with Fmoc-Tyr(tBu)-OH would yield a structurally distinct peptide with altered or diminished biological activity.

Fmoc-L-Tyr(3-tBu)-OH: Quantitative Differentiation and Selection Criteria vs. Fmoc-Tyr(tBu)-OH


Enhanced Motilin Receptor Binding: Direct Evidence from Structure-Activity Relationship Studies

In a series of cyclic peptide motilin antagonists, the compound incorporating a 3-tert-butyl-substituted tyrosine residue (synthesized using Fmoc-L-Tyr(3-tBu)-OH) demonstrated potent antagonistic activity (pA2 > 7) in rabbit smooth muscle assays. Crucially, the study explicitly identified the 3-tert-butyl Tyr moiety as the component responsible for enhanced binding to the motilin receptor, while the ring size of the cyclic peptide had minimal impact [1]. This represents a direct functional advantage over peptides synthesized with standard Fmoc-Tyr(tBu)-OH, which lack this specific receptor-binding pharmacophore.

Motilin Receptor Peptidomimetics Gastrointestinal Motility

Reduced Lipophilicity vs. Fmoc-Tyr(tBu)-OH: Implications for Peptide Solubility and Aggregation

The calculated partition coefficient (XLogP) for Fmoc-L-Tyr(3-tBu)-OH is 5.224 , whereas reported LogP values for the O-tert-butyl analog Fmoc-Tyr(tBu)-OH range from 5.789 to 6.55 [1]. The lower lipophilicity of the 3-tBu derivative may translate to improved aqueous solubility and reduced on-resin aggregation during SPPS, a common challenge with highly lipophilic sequences. This difference in LogP, approximately 0.5-1.3 units lower, suggests that the 3-tBu tyrosine building block could be advantageous in synthesizing aggregation-prone peptides or sequences requiring better handling in polar solvent systems.

Peptide Solubility LogP SPPS Aggregation

Distinct Optical Rotation Profile: A Practical Indicator for Quality Control and Enantiopurity Verification

The specific optical rotation of Fmoc-L-Tyr(3-tBu)-OH is reported as [α]D20 = -13 ± 2° (c=1, DMF) , which differs markedly from the optical rotation of the O-tert-butyl analog Fmoc-Tyr(tBu)-OH, typically ranging from -27° to -32° (c=1, DMF) . This substantial difference (Δ ≈ +15°) provides a straightforward, quantitative method for distinguishing between these two structurally similar building blocks. For procurement and quality control, this distinct optical rotation serves as a critical specification to verify the correct compound identity and enantiopurity before use in peptide synthesis.

Chiral Purity Optical Rotation Quality Control

Primary Application Scenarios for Fmoc-L-Tyr(3-tBu)-OH in Peptide Discovery and Development


Development of Motilin Receptor Modulators for Gastrointestinal Research

Fmoc-L-Tyr(3-tBu)-OH is the essential building block for synthesizing cyclic peptide antagonists targeting the motilin receptor. As demonstrated in medicinal chemistry studies, the 3-tert-butyl tyrosine residue is the key moiety responsible for enhanced receptor binding, achieving potent antagonistic activity (pA2 > 7) in rabbit smooth muscle assays [1]. This application is directly supported by the quantitative binding data from the evidence guide.

Synthesis of Aggregation-Prone or Lipophilic Peptide Sequences

Given its lower calculated lipophilicity (XLogP = 5.224) compared to the standard Fmoc-Tyr(tBu)-OH (LogP = 5.789-6.55), Fmoc-L-Tyr(3-tBu)-OH may be preferentially selected for SPPS of sequences prone to on-resin aggregation or poor solubility . This is particularly relevant for the synthesis of longer peptides or peptidomimetics where aggregation is a known synthetic bottleneck.

Quality Control and Analytical Reference Standard for Differentiating Tyrosine Derivatives

The distinct specific optical rotation of Fmoc-L-Tyr(3-tBu)-OH (-13 ± 2°) relative to the O-tert-butyl analog (-28° to -32°) provides a clear analytical fingerprint . This property enables its use as a reference standard in HPLC, polarimetry, or other quality control workflows to verify the identity and purity of the correct building block, ensuring synthetic fidelity in regulated environments.

Synthesis of Peptidomimetics Requiring Altered Tyrosine Pharmacophores

For drug discovery programs seeking to modify the tyrosine pharmacophore, Fmoc-L-Tyr(3-tBu)-OH offers a way to introduce steric bulk and altered electronics directly at the 3-position of the phenolic ring, creating a non-canonical amino acid residue [1]. This approach is valuable in structure-activity relationship (SAR) campaigns aimed at improving target selectivity, metabolic stability, or receptor binding kinetics, as exemplified by the motilin antagonist studies.

Technical Documentation Hub

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